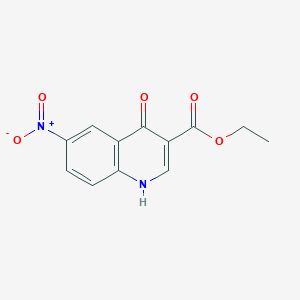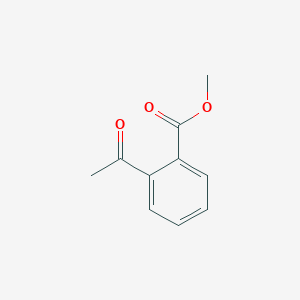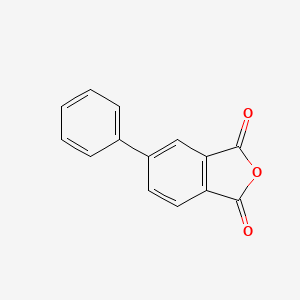
2-(2,4,6-Trichlorophenoxy)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-Trichlorophenoxy)propionic acid is an organic compound known for its use as a phenoxy herbicide and plant growth regulator. It is structurally related to 2,4,5-Trichlorophenoxyacetic acid, with the acetic acid side chain replaced by a propionate group, creating a chiral center in the molecule . This compound is known for its ability to mimic the auxin growth hormone indoleacetic acid, leading to rapid and uncontrolled growth in plants .
Vorbereitungsmethoden
The synthesis of 2-(2,4,6-Trichlorophenoxy)propionic acid typically involves the reaction of 2,4,6-trichlorophenol with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid. This intermediate is then subjected to further reactions to introduce the propionic acid side chain . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(2,4,6-Trichlorophenoxy)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,4,6-Trichlorophenoxy)propionic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2,4,6-Trichlorophenoxy)propionic acid involves mimicking the natural auxin growth hormone indoleacetic acid. When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . This effect is achieved by disrupting normal cellular processes and causing abnormal cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
2-(2,4,6-Trichlorophenoxy)propionic acid is similar to other phenoxy herbicides such as:
2,4,5-Trichlorophenoxyacetic acid: Shares a similar structure but with an acetic acid side chain instead of a propionic acid side chain.
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with two chlorine atoms on the aromatic ring. The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activity and chiral properties.
Eigenschaften
CAS-Nummer |
778-83-6 |
|---|---|
Molekularformel |
C9H7Cl3O3 |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
3-(2,4,6-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-6(11)9(7(12)4-5)15-2-1-8(13)14/h3-4H,1-2H2,(H,13,14) |
InChI-Schlüssel |
CJFMEZGDFLYDEP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1Cl)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OCCC(=O)O)Cl)Cl |
| 778-83-6 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















